Tert-butyl naphthalen-1-yl carbonate

Description

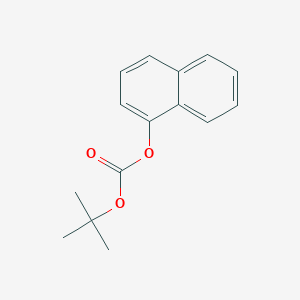

Tert-butyl naphthalen-1-yl carbonate is an organic compound featuring a naphthalene ring substituted with a tert-butyl carbonate group at the 1-position. Its molecular formula is C₁₅H₁₆O₃, with a molecular weight of 244.29 g/mol.

Properties

Molecular Formula |

C15H16O3 |

|---|---|

Molecular Weight |

244.28 g/mol |

IUPAC Name |

tert-butyl naphthalen-1-yl carbonate |

InChI |

InChI=1S/C15H16O3/c1-15(2,3)18-14(16)17-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |

InChI Key |

WPCBBTBYQMLABH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylethyl 1-naphthalenyl carbonate can be synthesized through the reaction of 1-naphthol with 1,1-dimethylethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester .

Industrial Production Methods

Industrial production of 1,1-Dimethylethyl 1-naphthalenyl carbonate involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in sealed, dry conditions and stored at room temperature (20 to 22 °C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 1-naphthalenyl carbonate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce 1-naphthol and 1,1-dimethylethyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed in the presence of water and a base such as sodium hydroxide.

Substitution: Common reagents include nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: Produces 1-naphthol and 1,1-dimethylethyl alcohol.

Substitution: Produces various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethylethyl 1-naphthalenyl carbonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate esters.

Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable carbonate linkages.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 1-naphthalenyl carbonate involves its ability to undergo hydrolysis and substitution reactions. The carbonate group is susceptible to nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl naphthalen-1-yl carbonate with structurally related compounds, emphasizing differences in functional groups, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Functional Group Reactivity: Carbonate vs. Carbamates are generally more resistant to hydrolysis than carbonates due to the resonance stabilization of the amide group . Methoxy Substitution: The 4-methoxy derivative (C₁₆H₁₈O₄) introduces electron-donating effects, which may enhance the stability of the naphthalene ring and alter its electronic properties for applications in photochemistry or catalysis .

Steric and Solubility Effects: The tert-butyl group in the target compound and its analogs increases steric hindrance, reducing reactivity in bulk-sensitive reactions. However, it improves solubility in non-polar solvents compared to the phenyl-substituted carbonate (C₁₇H₁₂O₃), which has higher aromaticity and likely lower solubility .

Toxicity and Handling :

- While explicit toxicity data for the target compound is unavailable, structurally related tert-butyl esters (e.g., tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate) are classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation), indicating harmful effects requiring professional handling .

Synthetic Utility: The tert-butyl carbonate group is widely used as a protective group for alcohols and amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions. In contrast, carbamates (e.g., C₁₅H₁₇NO₂) are often employed in drug design for their bioisosteric properties .

Research Findings and Limitations

- Stability: Tert-butyl carbonates exhibit moderate thermal stability but are prone to hydrolysis under strongly acidic or basic conditions. The absence of electron-withdrawing groups (e.g., nitro or cyano) in the provided compounds limits their application in high-temperature reactions .

- Ecological Data: No information is available on biodegradation, bioaccumulation, or environmental mobility for these compounds, highlighting a critical research gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.